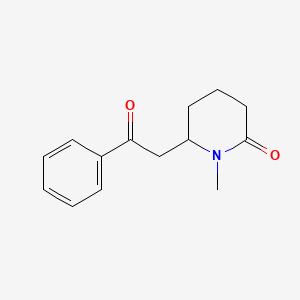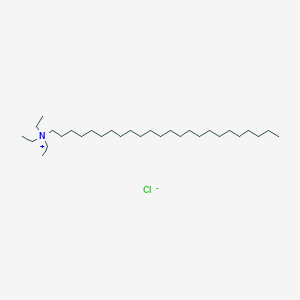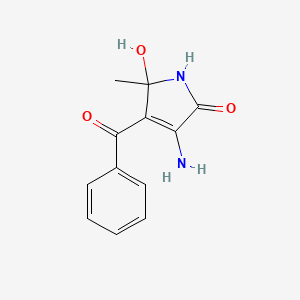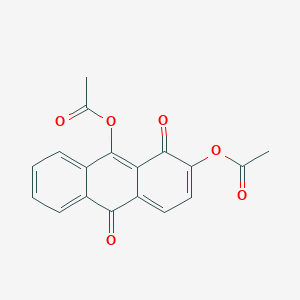
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylpiperidinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where the thiazole intermediate reacts with 1-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
- 4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole
Uniqueness
4-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its oxazole and imidazole analogs. The thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
88654-43-7 |
|---|---|
分子式 |
C15H18BrClN2S |
分子量 |
373.7 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C15H17ClN2S.BrH/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11;/h2-5,10,12H,6-9H2,1H3;1H |
InChI 键 |
LSTIZWFGAUXANY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



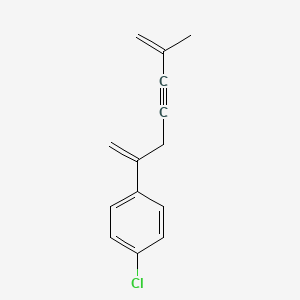
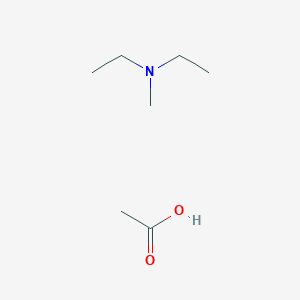
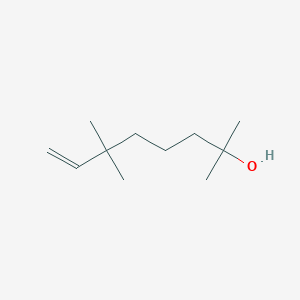
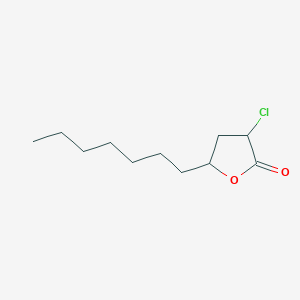

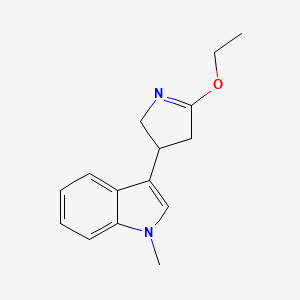

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
